tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate
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Overview
Description
“tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1374654-52-0 . It has a molecular weight of 229.28 . The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h7H,5-6,8H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h7H,5-6,8H2,1-4H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Stereoselective Synthesis
The compound has been used in stereoselective synthesis processes. For instance, L. Kollár and P. Sándor (1993) reported its use in the hydroformylation of methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate to produce important intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
Anticancer Drug Synthesis
It serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study by Binliang Zhang et al. (2018) described a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, demonstrating its role in the development of effective anticancer therapeutics (Zhang et al., 2018).
Asymmetric Synthesis of Amines
J. Ellman et al. (2002) discussed the use of tert-butyl derivatives, including tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate, in the asymmetric synthesis of amines. These derivatives act as versatile intermediates, enabling the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).
Synthesis of Oxazolidines
S. Khadse and P. Chaudhari (2015) utilized tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, derived from this compound, in the synthesis of N-Boc protected oxazolidines. These compounds are important precursors in the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
Fluorous Synthesis
J. Pardo et al. (2001) explored the use of fluorous derivatives of tert-butyl alcohol, related to this compound, as reagents for protecting carboxylic acids in fluorous synthesis. This research underscores the compound's relevance in facilitating efficient and novel synthetic methodologies (Pardo et al., 2001).
Mechanism of Action
Target of Action
This compound is a synthetic intermediate and its specific biological targets may depend on the final products it is used to synthesize .
Mode of Action
As a synthetic intermediate, its mode of action would be determined by the biochemical properties of the final compound it is used to produce .
Biochemical Pathways
As a synthetic intermediate, it is likely involved in various biochemical pathways depending on the final products it is used to synthesize .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would be largely determined by the properties of the final compound it is used to produce .
Result of Action
As a synthetic intermediate, its effects would be largely determined by the properties of the final compound it is used to produce .
Action Environment
As a synthetic intermediate, these factors would be largely determined by the properties of the final compound it is used to produce .
Properties
IUPAC Name |
tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGBHIYBIVSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374654-52-0 |
Source
|
Record name | tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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